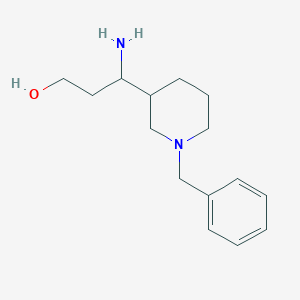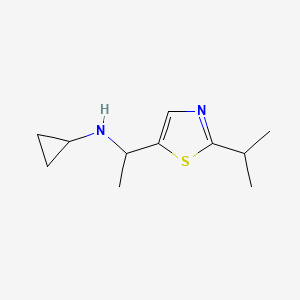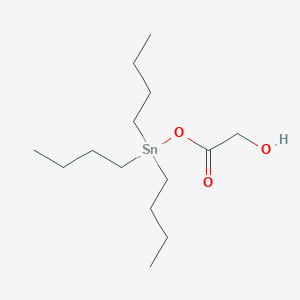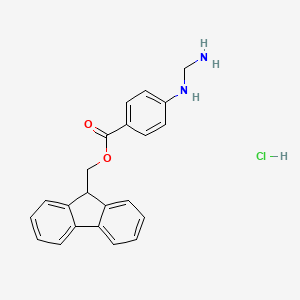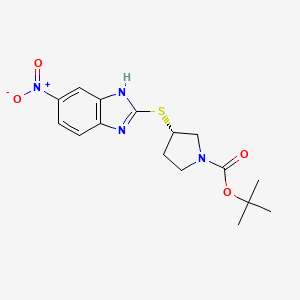
(S)-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)pyrrolidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C16H20N4O4S 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide . This compound is primarily used in non-human research and has a molecular weight of 364.42 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Condensation reactions: These reactions typically involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Cyclization reactions: These reactions involve the formation of a ring structure from a linear molecule.
Substitution reactions: These reactions involve the replacement of one functional group with another.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the above-mentioned reactions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The exact mechanism of action of 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide is not well-understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide include other hydrazide derivatives and thioxopyrimidine compounds .
Uniqueness
The uniqueness of 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups allows it to participate in a variety of chemical reactions and exhibit potential biological activities that may not be observed in similar compounds.
Eigenschaften
Molekularformel |
C16H20N4O4S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O4S/c1-16(2,3)24-15(21)19-7-6-11(9-19)25-14-17-12-5-4-10(20(22)23)8-13(12)18-14/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
CVSXQJAVZISNMR-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


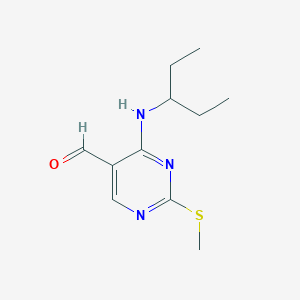
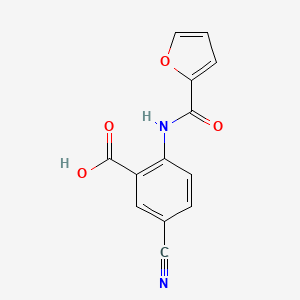
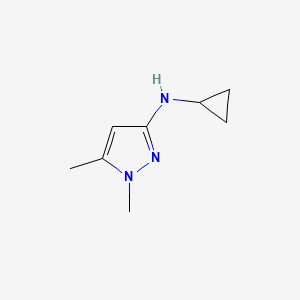
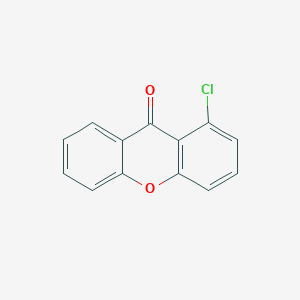
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
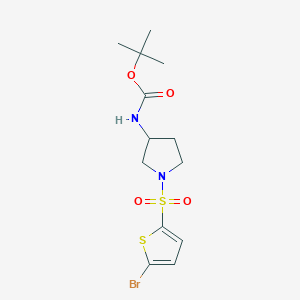
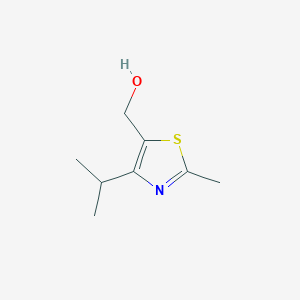
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)

